molecular formula C17H13N3O3S2 B2405190 N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-84-6

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2405190
CAS RN: 865181-84-6
M. Wt: 371.43
InChI Key: GCYSLXSFKUSMRS-ZPHPHTNESA-N
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Description

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide, also known as PBTZ169, is a synthetic compound that has been studied for its potential as a new drug candidate for the treatment of tuberculosis. This compound belongs to the class of benzothiazole derivatives and has shown promising results in preclinical studies.

Scientific Research Applications

Anticancer Properties

  • A study by Yılmaz et al. (2015) synthesized derivatives of indapamide, related to the compound , and found that these derivatives demonstrated significant proapoptotic activity on melanoma cell lines. One specific compound exhibited anticancer activity with IC50 values of 85–95 µM against a melanoma cancer cell line and inhibited human carbonic anhydrase isoforms with IC50 values ranging between 0.72 and 1.60 µM (Ö. Yılmaz et al., 2015).

Neuropharmacology

  • Research by Rana et al. (2008) involved synthesizing a series of 1,3-benzothiazol-2-yl benzamides, which were evaluated for their anticonvulsant and neurotoxicity properties. The findings indicated that many of these compounds were active in specific neuropharmacological screenings without showing neurotoxicity or liver toxicity (A. Rana et al., 2008).

Green Chemistry

  • A 2020 study by Horishny and Matiychuk synthesized N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, similar to the compound , using a green chemistry approach. This process was noted for its near-quantitative yields and compliance with green chemistry principles (V. Horishny & V. Matiychuk, 2020).

Antimicrobial and Antifungal Activities

  • Patel et al. (2009) synthesized various substituted benzothiazoles and evaluated them for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. The study showed these compounds had significant biological and pharmacological screening results (Snehal Patel et al., 2009).
  • Another study by Ikpa et al. (2020) synthesized benzothiazole derivatives of sulphonamides and found them to exhibit antibacterial properties against various bacterial strains (C. B. Ikpa et al., 2020).

Corrosion Inhibition

  • Hu et al. (2016) studied the corrosion inhibiting effect of benzothiazole derivatives against steel in a 1 M HCl solution. These inhibitors demonstrated high efficiency, suggesting potential applications in materials science (Zhiyong Hu et al., 2016).

properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c1-2-10-20-14-9-8-13(25(18,22)23)11-15(14)24-17(20)19-16(21)12-6-4-3-5-7-12/h1,3-9,11H,10H2,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYSLXSFKUSMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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